molecular formula C7H8BNO3 B1524804 (5-Acetylpyridin-3-YL)boronic acid CAS No. 1033745-21-9

(5-Acetylpyridin-3-YL)boronic acid

Cat. No.: B1524804
CAS No.: 1033745-21-9
M. Wt: 164.96 g/mol
InChI Key: MJFGIOXMWMNLOK-UHFFFAOYSA-N
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Description

(5-Acetylpyridin-3-YL)boronic acid is an organic compound with the molecular formula C7H8BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with an acetyl group at the 5-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Acetylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds via the formation of a palladium complex with the pyridine derivative, followed by transmetalation with the boron reagent and subsequent reductive elimination to yield the boronic acid.

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques, scaled up for larger batch processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Acetylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted pyridine derivatives.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative with a phenyl group instead of a pyridine ring.

    (4-Acetylphenyl)boronic Acid: Similar structure but with an acetyl group at the 4-position on a phenyl ring.

    (3-Pyridyl)boronic Acid: Lacks the acetyl group but has a similar pyridine ring structure.

Uniqueness: (5-Acetylpyridin-3-YL)boronic acid is unique due to the presence of both an acetyl group and a boronic acid group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

(5-acetylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFGIOXMWMNLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701211
Record name (5-Acetylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033745-21-9
Record name (5-Acetylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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